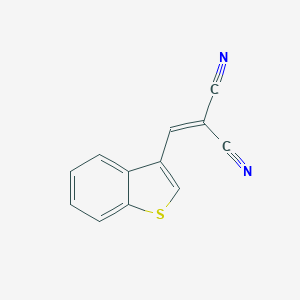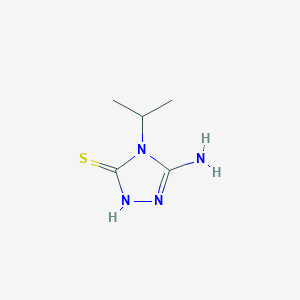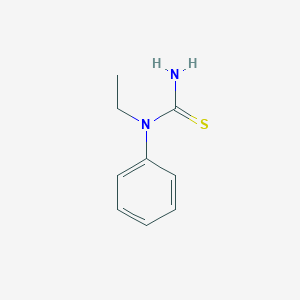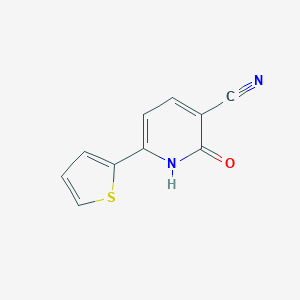
1-(9H-carbazol-1-yl)ethanone
Overview
Description
1-(9H-Carbazol-1-yl)ethanone is an organic compound with the chemical formula C14H11NO. It is a derivative of carbazole, characterized by a carbazole moiety attached to an ethanone group. This compound appears as a colorless to yellow crystalline solid and has a melting point of 92-94 degrees Celsius . It is soluble in common organic solvents and is used in various applications, including as an intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
The synthesis of 1-(9H-carbazol-1-yl)ethanone can be achieved through an acylation reaction. One common method involves reacting carbazole with an acylating agent such as acetic anhydride under appropriate reaction conditions . The reaction typically proceeds as follows:
Reactants: Carbazole and acetic anhydride.
Conditions: The reaction is carried out in the presence of a catalyst, often an acid such as sulfuric acid, at elevated temperatures.
Procedure: Carbazole is dissolved in a suitable solvent, and acetic anhydride is added slowly. The mixture is heated to promote the reaction, resulting in the formation of this compound.
Industrial production methods may involve similar acylation reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(9H-Carbazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the carbazole moiety, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Acylation: Further acylation reactions can be performed to introduce additional acyl groups, enhancing the compound’s functionality.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9H-Carbazol-1-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-1-yl)ethanone and its derivatives involves interactions with various molecular targets and pathways. For example, carbazole derivatives have been shown to modulate oxidative stress, block adrenergic hyperactivation, and prevent damage to pancreatic cells . These effects are mediated through the compound’s ability to act as a radical scavenger and modulate endothelial nitric oxide production .
Comparison with Similar Compounds
1-(9H-Carbazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(9H-Carbazol-9-yl)ethanone: This compound is another derivative of carbazole with similar properties and applications.
9-Ethyl-9H-carbazole-3-carbaldehyde: Used in the synthesis of various organic compounds, including dyes and pharmaceuticals.
2-(9H-Carbazol-9-yl)ethanol: Known for its use in the synthesis of polycarbazole derivatives with optoelectronic properties.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Properties
IUPAC Name |
1-(9H-carbazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-9(16)10-6-4-7-12-11-5-2-3-8-13(11)15-14(10)12/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKHQIBUPFQJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364850 | |
| Record name | ACETYLCARBAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23592-69-0 | |
| Record name | 1-(9H-Carbazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23592-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ACETYLCARBAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)





